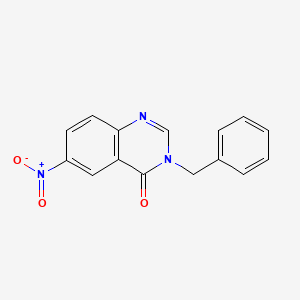

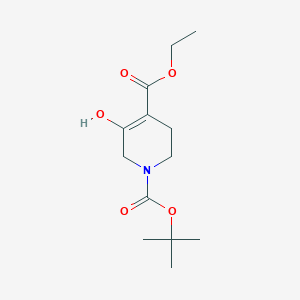

![molecular formula C16H11N5O3S2 B2590829 N-(4-(2-(苯并[c][1,2,5]噻二唑-4-氨基)-2-氧代乙基)噻唑-2-基)呋喃-2-甲酰胺 CAS No. 1203288-83-8](/img/structure/B2590829.png)

N-(4-(2-(苯并[c][1,2,5]噻二唑-4-氨基)-2-氧代乙基)噻唑-2-基)呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzo[c][1,2,5]thiadiazole derivatives are recognized to possess potent pharmacological activities including anticancer potential . They are often included into a wide variety of biologically active compounds and various photovoltaic devices .

Synthesis Analysis

In one study, a thiadiazole-based covalent triazine framework nanosheet was constructed by introducing an electron-deficient monomer 4,4′-(benzo[c][1,2,5]thiadiazol-4,7-diyl)dibenzaldehyde (BTDD) with an aggregation-caused quenching behavior into the 2D framework .Molecular Structure Analysis

The structure of newly synthesized compounds was established by means of elemental analysis, high resolution mass-spectrometry, 1H, 13C-NMR, IR, UV spectroscopy and mass-spectrometry .Chemical Reactions Analysis

The F-CTF-3 nanosheet exhibits high sensitivity and selectivity for primary aromatic amine (PAA) detection by fluorescence quenching, among various amines .Physical And Chemical Properties Analysis

The F-CTF-3 nanosheet exhibits high stability, high porosity, and high fluorescence performance and has a rich electron-deficient unit in the pore channel .科学研究应用

Photovoltaics

The benzo[c][1,2,5]thiadiazole (BTZ) motif in this compound is extensively researched for its application in photovoltaic devices. The electron donor-acceptor (D-A) systems based on BTZ are known for their ability to enhance the efficiency of organic solar cells. These systems can be tailored to optimize light absorption and charge transport properties, making them highly effective in converting solar energy into electrical energy .

Fluorescent Sensors

The compound’s BTZ core is also valuable in the development of fluorescent sensors. These sensors can detect various analytes, including metal ions and organic molecules, by exhibiting changes in fluorescence upon binding with the target analyte. This property is particularly useful in environmental monitoring and biomedical diagnostics .

Visible-Light Organophotocatalysts

Recent studies have explored the use of BTZ-based compounds as visible-light organophotocatalysts. These photocatalysts can drive chemical reactions under visible light, offering a green and sustainable alternative to traditional methods that require harsh conditions or expensive catalysts. This application is significant in organic synthesis and environmental remediation .

Photoredox Amination

The compound has been investigated for its role in photoredox amination reactions. This process involves the direct conversion of C(sp2)–H bonds to C(sp2)–N bonds under visible light without the need for additional photocatalysts. This method is efficient and atom-economical, making it valuable for the synthesis of nitrogen-containing compounds, which are prevalent in pharmaceuticals and agrochemicals .

Antitumor Activity

Benzothiazole derivatives, including those with BTZ motifs, have shown promising antitumor activities. These compounds can inhibit the growth of cancer cells by interfering with various cellular processes. Research in this area focuses on optimizing the structure to enhance selectivity and potency against specific cancer types .

Antimicrobial Properties

The compound’s structure also lends itself to antimicrobial applications. Benzothiazole derivatives are known for their ability to combat bacterial and fungal infections. This makes them potential candidates for developing new antimicrobial agents, especially in the face of rising antibiotic resistance .

Photodynamic Therapy (PDT)

In the field of cancer treatment, the compound can be used in photodynamic therapy (PDT). This involves using light-activated compounds to generate reactive oxygen species that can kill cancer cells. The BTZ motif’s ability to absorb light and produce reactive species makes it suitable for this application, offering a targeted and minimally invasive treatment option .

Neuroprotective Agents

Research has also explored the neuroprotective potential of benzothiazole derivatives. These compounds can protect neurons from damage caused by oxidative stress and other neurotoxic factors. This application is particularly relevant in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

RSC Publishing - Organic Chemistry Frontiers RSC Publishing - Chemical Communications Springer - Medicinal Chemistry Research X-MOL - Photodynamic Therapy

作用机制

属性

IUPAC Name |

N-[4-[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N5O3S2/c22-13(18-10-3-1-4-11-14(10)21-26-20-11)7-9-8-25-16(17-9)19-15(23)12-5-2-6-24-12/h1-6,8H,7H2,(H,18,22)(H,17,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPEKZZCZJKBESN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)NC(=O)CC3=CSC(=N3)NC(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

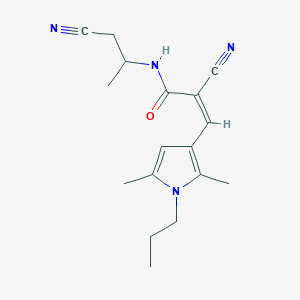

![4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}aniline](/img/structure/B2590747.png)

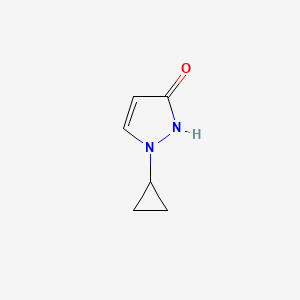

![4-methoxy-3,5-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2590751.png)

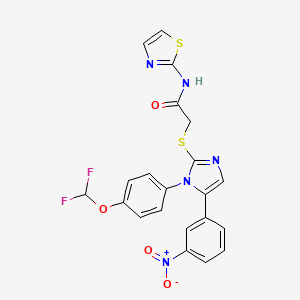

![[3-(2-Phenylacetyl)oxynaphthalen-2-yl] 2-phenylacetate](/img/structure/B2590755.png)

![(S)-tert-Butyl 3-[(methylcarbamoyl)amino]piperidine-1-carboxylate](/img/structure/B2590758.png)

![N-((4,5-dihydronaphtho[1,2-d]thiazol-2-yl)carbamothioyl)benzamide](/img/structure/B2590766.png)

![1-(4-methoxyphenyl)-3-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2590769.png)